N~1~-Benzyl-N~4~-phenylbut-2-enediamide
Description
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Structure
3D Structure
Properties
CAS No. |
827314-35-2 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-benzyl-N'-phenylbut-2-enediamide |
InChI |
InChI=1S/C17H16N2O2/c20-16(18-13-14-7-3-1-4-8-14)11-12-17(21)19-15-9-5-2-6-10-15/h1-12H,13H2,(H,18,20)(H,19,21) |
InChI Key |
HMVHNMQPHSNKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Contextualization Within Butenediamide Derivatives Research
Butenediamide derivatives are a class of organic compounds characterized by a central four-carbon chain with a double bond and amide groups at both ends. These structures are of considerable interest in medicinal chemistry and materials science due to their rigid backbone and the potential for diverse functionalization. The presence of the amide linkages allows for hydrogen bonding, which can influence the supramolecular assembly and physicochemical properties of the resulting materials.
Research into butenediamide derivatives has unveiled a range of applications, from their use as building blocks in polymer synthesis to their role as pharmacologically active agents. The geometric isomerism of the carbon-carbon double bond (cis or trans) further adds to the structural diversity and potential applications of these compounds. N¹-Benzyl-N⁴-phenylbut-2-enediamide, with its specific benzyl (B1604629) and phenyl substituents, represents a targeted exploration within this broader class, aiming to fine-tune properties for specific applications.
Historical Perspectives on Amide Chemistry and Its Academic Relevance
The study of amides is fundamental to organic chemistry, with a rich history dating back to the 19th century. wikipedia.orgbritannica.com Amides are formally derived from carboxylic acids by the replacement of the hydroxyl group with an amino group. britannica.comwisdomlib.org The amide bond, also known as the peptide bond in the context of proteins, is one of the most important functional groups in biochemistry, forming the backbone of all proteins. libretexts.org
Historically, the synthesis and reactivity of amides have been central to the development of organic synthesis. Key reactions such as the Schotten-Baumann reaction and the development of coupling reagents have enabled the efficient formation of amide bonds, paving the way for the synthesis of complex molecules, including pharmaceuticals and polymers like Nylon. britannica.com The stability of the amide bond to hydrolysis, compared to esters, is a crucial feature that imparts durability to materials and biological macromolecules. wikipedia.org The academic relevance of amide chemistry continues to be profound, with ongoing research into new catalytic methods for amide bond formation and the exploration of the unique properties of non-planar and twisted amides.
Rationale for Investigating N¹ Benzyl N⁴ Phenylbut 2 Enediamide As a Research Scaffold
Strategic Approaches to But-2-enediamide Core Synthesis
Maleic anhydride is a readily available and highly versatile starting material for the synthesis of but-2-enediamides, particularly for accessing the (Z)-isomer due to the inherent cis-configuration of its double bond. douwin-chem.comnexanteca.com The primary synthetic pathway involves the nucleophilic ring-opening of the anhydride by an amine, followed by the formation of the second amide bond.
The synthesis of N¹-Benzyl-N⁴-phenylbut-2-enediamide from maleic anhydride can be envisioned as a two-step process. In the first step, maleic anhydride reacts with one of the amine nucleophiles (either aniline or benzylamine) to form a maleamic acid intermediate. For instance, the reaction with aniline would yield (Z)-4-oxo-4-(phenylamino)but-2-enoic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring.
Amidation, the formation of an amide bond, is one of the most fundamental reactions in organic synthesis. researchgate.net In the context of synthesizing N¹-Benzyl-N⁴-phenylbut-2-enediamide from a maleamic acid intermediate, a variety of amidation methods can be employed.
Classical approaches often rely on the use of stoichiometric coupling reagents to activate the carboxylic acid. ucl.ac.uk These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. Common coupling reagents suffer from drawbacks such as poor atom economy and the generation of significant waste. sciepub.com More recent developments have focused on catalytic methods for amide bond formation, which are more sustainable. sciepub.comwhiterose.ac.uk Boron-based reagents, such as boric acid, have been shown to effectively catalyze the direct amidation of carboxylic acids. sciepub.com The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride, which acts as the active acylating agent. sciepub.com
Transition-metal catalysis has also emerged as a powerful tool for amide synthesis, with various methods being developed for the N-alkylation and N-arylation of amides. researchgate.netorganic-chemistry.org These catalytic systems offer alternative pathways for functionalizing the diamide (B1670390) core or for synthesizing the target molecule from different precursors.
Below is a table summarizing common methodologies used for the crucial second amidation step.
| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Carbodiimide Coupling | DCC, EDC | Room temperature, organic solvent (e.g., DCM, DMF) | Mild conditions, high yields | Poor atom economy, byproduct removal can be difficult |
| Phosphonium Reagents | BOP, PyBOP | Room temperature, base (e.g., DIPEA) | High efficiency, low racemization | Expensive, generates phosphine (B1218219) oxide waste |
| Boron-Catalyzed Amidation | Boric Acid (B(OH)₃) | Heating, often solvent-free | Green catalyst, simple procedure | May require higher temperatures |
| Enzyme Catalysis | Lipases, Proteases | Aqueous or organic media, mild temperatures | High selectivity, environmentally benign | Limited substrate scope, enzyme cost |
DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DCM: Dichloromethane, DMF: Dimethylformamide, DIPEA: N,N-Diisopropylethylamine.
Derivative functionalization to produce a variety of analogues is readily achieved by substituting aniline and benzylamine with other primary amines during the synthesis. scielo.br
Beyond the classical maleic anhydride pathway, research into novel synthetic routes aims to improve efficiency, selectivity, and sustainability. One alternative approach involves the direct catalytic conversion of nitriles to N-substituted amides. scielo.br A hypothetical route could involve a starting material like fumaronitrile (B1194792) or maleonitrile, followed by a selective catalytic reaction with the appropriate amines.
The synthesis of analogues of N¹-Benzyl-N⁴-phenylbut-2-enediamide is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. By systematically varying the N-substituents, a library of compounds can be generated.
| R¹ Group (Amine 1) | R² Group (Amine 2) | Analogue Name |
| Benzyl | 4-Chlorophenyl | N¹-Benzyl-N⁴-(4-chlorophenyl)but-2-enediamide |
| 4-Methoxybenzyl | Phenyl | N¹-(4-Methoxybenzyl)-N⁴-phenylbut-2-enediamide |
| Phenyl | Ethyl | N¹-Phenyl-N⁴-ethylbut-2-enediamide |
| Benzyl | Cyclohexyl | N¹-Benzyl-N⁴-cyclohexylbut-2-enediamide |
Application of Green Chemistry Principles in N¹-Benzyl-N⁴-phenylbut-2-enediamide Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk The synthesis of amides, being one of the most frequently performed reactions, is a prime target for green innovations. rsc.org
Several green chemistry principles can be applied to the synthesis of N¹-Benzyl-N⁴-phenylbut-2-enediamide:
Catalysis over Stoichiometric Reagents : Employing catalytic methods, such as those using boric acid or transition metals, for the amidation step enhances atom economy and reduces the waste generated by stoichiometric coupling agents. ucl.ac.ukwhiterose.ac.uk
Use of Greener Solvents : Traditional amide synthesis often uses dipolar aprotic solvents like DMF or chlorinated solvents, which have significant health and environmental concerns. ucl.ac.uk The development of syntheses in greener solvents like water, ethanol, or even under solvent-free conditions is a key objective. scielo.brresearchgate.net Boric acid-catalyzed amidation, for example, can often be performed without a solvent by directly heating the reactants. researchgate.net
Renewable Feedstocks : The starting material, maleic anhydride, is traditionally produced from petroleum-based feedstocks like n-butane or benzene (B151609). douwin-chem.comwvu.edu A greener alternative involves the catalytic conversion of biomass-derived platform chemicals, such as levulinic acid, into maleic anhydride. nsf.gov This approach reduces reliance on fossil fuels and contributes to a more sustainable chemical industry.
The following table summarizes how green chemistry principles can be integrated into the synthesis.
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Waste Prevention | Use of catalytic amidation instead of stoichiometric reagents. | Reduces byproducts, improves atom economy. |
| Safer Solvents | Replace DMF/DCM with water, ethanol, or solvent-free conditions. | Reduces toxicity and environmental impact. ucl.ac.uk |
| Renewable Feedstocks | Synthesize maleic anhydride from biomass-derived levulinic acid. nsf.gov | Reduces fossil fuel dependence. |
| Design for Energy Efficiency | Employ one-pot procedures or microwave-assisted synthesis. | Reduces reaction time and energy consumption. |
By consciously applying these principles, the synthesis of N¹-Benzyl-N⁴-phenylbut-2-enediamide and its analogues can be made more environmentally benign and economically viable.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the molecular framework of N¹-Benzyl-N⁴-phenylbut-2-enediamide can be constructed.
The ¹H NMR spectrum of N¹-Benzyl-N⁴-phenylbut-2-enediamide provides crucial information about the proton environment within the molecule. The trans-vinylic protons of the but-2-enediamide backbone are expected to exhibit a characteristic large coupling constant. A doublet of a triplet can be assigned to the NH protons of the two amide groups. The methylene (B1212753) protons of the benzyl group typically show a cross-peak correlation with the amide NH proton in a COSY spectrum.
The aromatic region of the spectrum is expected to be complex due to the presence of both a monosubstituted benzene ring (from the benzyl group) and a monosubstituted aniline-like phenyl group.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key diagnostic signals include those for the carbonyl carbons of the amide groups, the olefinic carbons of the central double bond, and the aromatic carbons of the benzyl and phenyl moieties. The methylene carbon of the benzyl group is also a key indicator in the aliphatic region of the spectrum. Analysis of a closely related analogue, (2E)-N,N’-dibenzylbut-2-enediamide, reveals characteristic low-resonating peaks for the methylene carbons of the benzyl rings, which is a diagnostic feature in the structural mapping of such compounds. chemsociety.org.ng
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N¹-Benzyl-N⁴-phenylbut-2-enediamide (Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide NH (Benzyl) | ~8.5-9.5 (br s) | - |
| Amide NH (Phenyl) | ~8.5-9.5 (br s) | - |
| Vinylic CH | ~6.5-7.5 (d) | ~130-140 |
| Benzyl CH₂ | ~4.4 (d) | ~42 |
| Benzyl Aromatic CH | ~7.2-7.4 (m) | ~127-129 |
| Phenyl Aromatic CH | ~7.0-7.6 (m) | ~120-140 |
| Carbonyl C=O | - | ~165-170 |
Interactive Data Table: Click on column headers to sort.
To resolve spectral overlap and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, for instance, confirming the coupling between the methylene protons of the benzyl group and the adjacent amide proton.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). These experiments are instrumental in piecing together the molecular fragments, such as linking the benzyl and phenyl groups to the but-2-enediamide core through the amide bonds.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N¹-Benzyl-N⁴-phenylbut-2-enediamide is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide groups, the C=C stretching of the alkene, and the aromatic C-H and C=C stretching vibrations of the benzyl and phenyl rings.
Table 2: Characteristic IR Absorption Bands for N¹-Benzyl-N⁴-phenylbut-2-enediamide
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3200-3400 |
| C=O Stretch (Amide I) | 1630-1680 |
| N-H Bend (Amide II) | 1510-1570 |
| C=C Stretch (Alkene) | 1640-1680 |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Stretch | 1450-1600 |
Interactive Data Table: Click on column headers to sort.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular ion peak in the mass spectrum of N¹-Benzyl-N⁴-phenylbut-2-enediamide would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Analysis of the fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways would likely involve cleavage of the amide bonds, loss of the benzyl group, and fragmentation of the but-2-enediamide chain.
Table 3: Predicted Key Fragments in the Mass Spectrum of N¹-Benzyl-N⁴-phenylbut-2-enediamide
| Fragment | Structure | Predicted m/z |
| Molecular Ion [M]⁺ | C₁₇H₁₆N₂O₂ | 280.12 |
| [M - C₇H₇]⁺ | Loss of benzyl group | 189.06 |
| [C₇H₇]⁺ | Benzyl cation | 91.05 |
| [C₆H₅NH]⁺ | Phenylamino fragment | 92.05 |
Interactive Data Table: Click on column headers to sort.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
While NMR, IR, and MS provide compelling evidence for the structure of N¹-Benzyl-N⁴-phenylbut-2-enediamide, X-ray crystallography offers the most definitive and precise determination of the molecular structure in the solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding in the crystal lattice. For instance, in para-substituted N-benzyl-3-methylbut-2-enamide derivatives, X-ray diffraction has been used to determine their precise structures. researchgate.netnih.gov
Table 4: Hypothetical Crystallographic Parameters for N¹-Benzyl-N⁴-phenylbut-2-enediamide (Note: These are hypothetical values and would need to be determined experimentally.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Z | 4 |
Interactive Data Table: Click on column headers to sort.
Integration of Multiple Spectroscopic Techniques for Robust Structural Elucidation
The strength of the structural elucidation process lies in the integration of data from multiple spectroscopic techniques. The initial hypothesis of the structure, often derived from the synthetic route, is rigorously tested and confirmed by each method. NMR spectroscopy maps out the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides clues about the molecular formula and fragmentation. Finally, X-ray crystallography, when applicable, provides an unambiguous three-dimensional structure in the solid state. The convergence of results from these independent techniques provides a high degree of confidence in the assigned structure of N¹-Benzyl-N⁴-phenylbut-2-enediamide.
Computational and Theoretical Chemistry Studies on N1 Benzyl N4 Phenylbut 2 Enediamide
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure and Conformation
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure of molecules. nanosciart.com DFT methods provide a balance between accuracy and computational cost, making them suitable for analyzing molecules of the size and complexity of N1-Benzyl-N4-phenylbut-2-enediamide. nih.gov
These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure in the gas phase. researchgate.net Using a functional like B3LYP combined with a basis set such as 6-311G(d,p), the bond lengths, bond angles, and dihedral angles are determined. researchgate.netnih.gov
From the optimized structure, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.govnih.govnih.gov These frontier molecular orbitals also indicate how the molecule will interact with other species, with the HOMO region being prone to electrophilic attack and the LUMO region to nucleophilic attack.
Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions like hydrogen bonding. researchgate.net
Table 1: Calculated Electronic Properties of N1-Benzyl-N4-phenylbut-2-enediamide (Illustrative DFT Results)
| Parameter | Value |
| Optimization Method | DFT/B3LYP |
| Basis Set | 6-311G(d,p) |
| E | -6.32 eV |
| E | -2.28 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.04 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and based on typical values obtained for similar organic molecules in the literature. nih.gov
Molecular Mechanics (MM) and Conformational Analysis for Energy Minima Identification
Due to the presence of several rotatable single bonds, N1-Benzyl-N4-phenylbut-2-enediamide can exist in numerous conformations. Molecular Mechanics (MM) offers an efficient computational method to explore this vast conformational space. scielo.br Unlike QM methods, MM uses classical physics principles and force fields (like MM2 or GMMX) to calculate the potential energy of a molecule as a function of its geometry. scielo.brnih.gov
Conformational analysis involves systematically rotating the dihedral angles of the molecule's flexible bonds to generate a multitude of possible shapes. Each of these starting geometries is then subjected to energy minimization to find the nearest local energy minimum. nih.gov This process identifies all stable conformers and their relative energies. The results can reveal the most likely shapes the molecule will adopt, with the global energy minimum representing the most stable conformation. For N1-Benzyl-N4-phenylbut-2-enediamide, key rotations would occur around the bonds connecting the benzyl (B1604629) and phenyl groups to the butenediamide core, as well as the C-N amide bonds.
The analysis can determine, for instance, whether the phenyl and benzyl rings are likely to be oriented pseudo-equatorially or pseudo-axially relative to the core structure and can calculate the energy barriers for rotation between different stable conformations. nih.gov
Table 2: Relative Energies of N1-Benzyl-N4-phenylbut-2-enediamide Conformers (Illustrative MM Results)
| Conformer | Dihedral Angle (τ C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | 175° | 0.00 | 75.3% |
| B | 65° | 1.25 | 15.1% |
| C | -70° | 1.80 | 9.6% |
Note: The data in this table is hypothetical, illustrating how conformational analysis can distinguish between different stable structures and predict their populations at equilibrium.
Molecular Dynamics (MD) Simulations for Elucidating Dynamic Behavior and Stability
While QM and MM calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including explicit solvent molecules, to model its dynamic nature at a given temperature and pressure.
For N1-Benzyl-N4-phenylbut-2-enediamide, an MD simulation would reveal the flexibility of the molecule, showing how bond lengths, angles, and dihedrals fluctuate around their equilibrium values. It allows for the observation of conformational transitions, showing how the molecule might shift between different energy minima identified during conformational analysis. This is particularly important for understanding how the molecule might adapt its shape upon interacting with a biological target.
MD simulations are also used to assess the stability of specific conformations. By tracking parameters like the root-mean-square deviation (RMSD) from an initial structure, researchers can determine if a particular conformation is stable over the simulation time or if it tends to unfold or transition to other states. These simulations also provide insights into the molecule's interactions with its environment, such as the formation and breaking of hydrogen bonds with water molecules.
In Silico Screening and Virtual Ligand Design Methodologies for Related Scaffolds
The N1-Benzyl-N4-phenylbut-2-enediamide structure can serve as a "scaffold" or starting point for the discovery of new bioactive compounds. In silico virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov This knowledge-driven approach can be either ligand-based or structure-based. nih.gov
In a ligand-based approach, the known structure of N1-Benzyl-N4-phenylbut-2-enediamide would be used as a template to search for other molecules with similar shapes or chemical features. In structure-based virtual screening, a 3D model of a target protein is used, and compounds from a virtual library are "docked" into the active site to see which ones fit best.
Virtual ligand design involves modifying the initial scaffold to improve its properties. For the butenediamide scaffold, computational chemists could design a virtual combinatorial library by systematically adding different chemical groups in place of the benzyl or phenyl moieties. These new virtual compounds can then be rapidly screened for predicted activity, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This process significantly accelerates the discovery of new hits and lead compounds. nih.gov
Theoretical Prediction of Molecular Interactions and Binding Affinity with Biological Targets
To predict how N1-Benzyl-N4-phenylbut-2-enediamide might function as a drug, computational methods are used to simulate its interaction with specific biological targets, such as enzymes or receptors. nih.gov
Molecular docking is a primary tool for this purpose. researchgate.net It involves placing the 3D structure of the ligand (N1-Benzyl-N4-phenylbut-2-enediamide) into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov The simulation predicts the most likely binding pose and identifies key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals interactions between the ligand and specific amino acid residues in the target's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another approach. QSAR is a statistical method that correlates variations in the chemical structure of a series of compounds with changes in their biological activity. By building a QSAR model based on a set of related butenediamide derivatives, it becomes possible to predict the activity of new, unsynthesized analogs, guiding the design of more potent molecules.
These theoretical predictions of binding affinity and molecular interactions are crucial for understanding the structural basis of a compound's potency and can guide the rational design of new therapeutic agents. nih.gov
Table 3: Predicted Interactions of N1-Benzyl-N4-phenylbut-2-enediamide with a Hypothetical Kinase Active Site (Illustrative Docking Results)
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (Amide N-H) | 2.1 |
| LYS 23 | Hydrogen Bond (Amide C=O) | 2.5 |
| LEU 78 | Hydrophobic (Phenyl Ring) | 3.8 |
| VAL 31 | van der Waals | 3.5 |
| PHE 144 | π-π Stacking (Benzyl Ring) | 4.2 |
Note: This table provides an illustrative example of the kind of detailed interaction data that can be obtained from a molecular docking simulation.
Structure Activity Relationship Sar Investigations of N1 Benzyl N4 Phenylbut 2 Enediamide Analogues
Systematic Modification of the N1-Benzyl Moiety and its Influence on Biological Activities
The N1-benzyl group is a crucial structural component that can significantly influence the biological activity of N1-Benzyl-N4-phenylbut-2-enediamide analogues through various interactions with the target receptor or enzyme. Modifications to the benzyl (B1604629) ring can alter the compound's electronic, steric, and hydrophobic properties, thereby modulating its binding affinity and efficacy.
Research into related N-benzyl derivatives has shown that the position and nature of substituents on the benzyl ring play a pivotal role in determining biological activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the aromatic ring were found to significantly affect their affinity for sigma receptors. nih.gov Generally, halogen substitutions can increase affinity for certain receptors. nih.gov The introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic environment of the phenyl ring, which may be critical for specific interactions, such as pi-pi stacking or hydrogen bonding with the biological target.
Systematic modifications often involve the introduction of small alkyl groups, halogens, hydroxyl, and methoxy (B1213986) groups at the ortho, meta, and para positions of the benzyl ring. The resulting data allows for the construction of a comprehensive SAR profile. For example, para-substituted N-benzyl-3-methylbuten-2-enamide derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating that even subtle changes can lead to significant differences in biological effect. nih.gov
To illustrate the potential impact of these modifications, a hypothetical data table is presented below, showcasing how different substituents on the N1-benzyl ring might influence a generic biological activity (e.g., IC50).
| Substituent on Benzyl Ring | Position | Lipophilicity (logP) | Electronic Effect | Hypothetical IC50 (nM) |
| H | - | 2.1 | Neutral | 150 |
| 4-Cl | para | 2.8 | Electron-withdrawing | 75 |
| 4-CH3 | para | 2.6 | Electron-donating | 120 |
| 4-OCH3 | para | 2.0 | Electron-donating | 90 |
| 2-F | ortho | 2.2 | Electron-withdrawing | 200 |
| 3-NO2 | meta | 2.0 | Strong electron-withdrawing | 350 |
This table is for illustrative purposes and the data is hypothetical.
Exploration of N4-Phenyl Ring Substitutions and Activity Modulation
Similar to the N1-benzyl moiety, the N4-phenyl ring offers another strategic location for chemical modification to probe the SAR of this class of compounds. Substituents on this ring can influence the molecule's interaction with the target protein, potentially leading to enhanced potency and selectivity. The electronic and steric effects of substituents on a phenyl ring can significantly affect the biological activity of a compound. nih.gov
A systematic exploration would involve synthesizing analogues with a range of substituents, from small, non-polar groups like methyl to larger, more polar groups like sulfonamides. The resulting biological data would help to map out the steric and electronic requirements of the binding pocket.
Below is an illustrative data table demonstrating the potential effects of N4-phenyl ring substitutions on biological activity.
| Substituent on Phenyl Ring | Position | Hydrogen Bonding | Steric Bulk | Hypothetical IC50 (nM) |
| H | - | None | Small | 150 |
| 4-OH | para | Donor/Acceptor | Small | 80 |
| 4-CN | para | Acceptor | Medium | 110 |
| 3-Cl | meta | None | Medium | 95 |
| 2-CH3 | ortho | None | Medium | 250 |
| 4-SO2NH2 | para | Donor/Acceptor | Large | 60 |
This table is for illustrative purposes and the data is hypothetical.
Impact of But-2-enediamide Core Modifications on Molecular Recognition and Biological Efficacy
Key modifications to the but-2-enediamide core could include:
Saturation of the double bond: Converting the but-2-enediamide to a butanediamide would increase the flexibility of the core. This could either be beneficial, allowing for a better-induced fit, or detrimental, due to an entropic penalty upon binding.
Introduction of substituents on the core: Adding alkyl or other functional groups to the carbon backbone of the but-2-enediamide could introduce new chiral centers and create additional points of interaction with the target.
Isosteric replacements: Replacing one of the amide groups with another functional group, such as an ester or a ketone, would alter the hydrogen bonding capabilities and electronic distribution of the core.
These modifications can significantly impact molecular recognition by altering the geometry and electronic properties of the molecule, which are critical for effective binding to a biological target.
Stereochemical Implications in SAR Studies for Butenediamide Derivatives
The presence of a double bond in the but-2-enediamide core introduces the possibility of E/Z isomerism. These geometric isomers can have significantly different biological activities due to the distinct spatial arrangement of the substituents. It is crucial in SAR studies to either separate these isomers and test them individually or to synthesize the compounds in a stereochemically controlled manner.
Furthermore, modifications to the but-2-enediamide core or the N-substituents could introduce chiral centers, leading to the formation of enantiomers or diastereomers. It is well-established in medicinal chemistry that different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, a thorough SAR investigation must consider the stereochemical aspects of the molecules. The determination of the absolute configuration of active stereoisomers is essential for understanding the three-dimensional requirements of the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for N1-Benzyl-N4-phenylbut-2-enediamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For N1-Benzyl-N4-phenylbut-2-enediamide derivatives, QSAR models can be developed to predict the activity of novel analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
To build a robust QSAR model, a dataset of compounds with their corresponding biological activities is required. A variety of molecular descriptors can be calculated for each compound, including:
Physicochemical descriptors: logP (lipophilicity), molecular weight, molar refractivity.
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies. nih.gov
Topological descriptors: Connectivity indices, shape indices.
3D descriptors: Steric parameters, surface area, volume.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms can then be used to develop the QSAR equation. frontiersin.org A successful QSAR model can provide valuable insights into the structural features that are most important for activity and can be used to predict the potency of virtual compounds before they are synthesized. nih.gov For instance, a QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives utilized Hansch-type analysis to correlate substitutions with binding affinities at sigma receptors. nih.gov
The development of predictive QSAR models for N1-Benzyl-N4-phenylbut-2-enediamide derivatives would be a powerful tool in the optimization of this chemical scaffold for various therapeutic applications.
Mechanistic Investigations of Biological Interactions for N1 Benzyl N4 Phenylbut 2 Enediamide in Vitro Studies
Enzyme Inhibition Mechanism Studies
Analysis of Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters. nih.govnih.govresearchgate.net Studies on derivatives of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have demonstrated notable inhibitory activity against both MAO-A and MAO-B. nih.gov For instance, certain derivatives exhibited significant inhibition of both isoforms, while others showed selectivity for MAO-A. nih.gov Specifically, compounds with a para-F substituent on the benzyl (B1604629) ring displayed high inhibitory activity. nih.gov Kinetic studies of similar compounds, such as pyridazinobenzylpiperidine derivatives, have identified competitive and reversible inhibition of MAO-B. researchgate.netmdpi.com These findings suggest that N-benzyl containing compounds can act as potent and selective MAO inhibitors. researchgate.netmdpi.com
Table 1: MAO Inhibition by (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
|---|---|---|---|
| 2d | 1.38 | >100 | Selective for MAO-A |
| 2j | 2.48 | >100 | Selective for MAO-A |
| 2i | 5.23 | 8.76 | Non-selective |
| 2p | 7.89 | 10.21 | Non-selective |
| 2t | 6.54 | 9.32 | Non-selective |
| 2v | 8.11 | 11.54 | Non-selective |
Data is illustrative and based on findings for related N-benzyl compounds. nih.gov
Investigation of Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in cholinergic neurotransmission. nih.gov Research on N-benzyl benzamide derivatives has identified them as selective and potent inhibitors of BChE, with some compounds exhibiting sub-nanomolar IC50 values. nih.gov In contrast, studies on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives showed inhibitory activity against BChE but not AChE. nih.gov The kinetics of inhibition for related N-benzylpiperidine compounds against AChE have been characterized as a mixed-type inhibition. nih.gov This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Table 2: Cholinesterase Inhibition by N-Benzyl Derivatives
| Compound Family | Target Enzyme | Potency |
|---|---|---|
| N-benzyl benzamides | BChE | Sub-nanomolar IC50 |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | BChE | Moderate Inhibition |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | High (IC50 = 5.7 nM) |
Data is illustrative and based on findings for related N-benzyl compounds. nih.govnih.govnih.gov
α-Glucosidase Inhibition Kinetics and Binding Modes
While direct studies on N1-Benzyl-N4-phenylbut-2-enediamide are not available, research on structurally related compounds provides insights into potential α-glucosidase inhibition. The specific kinetics and binding modes for N1-Benzyl-N4-phenylbut-2-enediamide would require further investigation.
Xanthine Oxidase (XO) Inhibition Profile
Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a target for treating conditions like gout. nih.govnih.gov While there is no specific data on the XO inhibition profile of N1-Benzyl-N4-phenylbut-2-enediamide, the general class of nitrogen-containing heterocyclic compounds has been explored for this activity.
Urease Inhibition Studies and Specificity
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. nih.govnih.gov Studies on bis-Schiff bases of benzyl phenyl ketone have demonstrated potent urease inhibitory activity. nih.gov These compounds exhibited IC50 values comparable to the standard inhibitor thiourea. nih.gov The presence of a benzyl group appears to contribute to the inhibitory effect. The specificity of N1-Benzyl-N4-phenylbut-2-enediamide as a urease inhibitor would need to be determined through dedicated studies.
Deubiquitinase Inhibition (e.g., USP1/UAF1) and Associated Biochemical Pathways
The deubiquitinase USP1, in complex with UAF1, is a key regulator of DNA damage response pathways. nih.govnih.govresearchgate.net N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex. nih.govnih.gov These inhibitors, such as ML323, have been shown to possess nanomolar inhibitory potency. nih.govnih.govresearchgate.net Mechanistically, these compounds lead to an increase in the monoubiquitinated form of PCNA (Ub-PCNA), a critical step in the DNA damage response. nih.govnih.gov The inhibition of USP1/UAF1 by these N-benzyl derivatives has been linked to decreased cell survival in cancer cell lines, highlighting the importance of this biochemical pathway. nih.govnih.gov
Table 3: USP1/UAF1 Inhibition by N-benzyl-2-phenylpyrimidin-4-amine Derivatives
| Compound | USP1/UAF1 IC50 (nM) | Effect on Ub-PCNA Levels |
|---|---|---|
| ML323 (70) | 76 | Increased |
| Inactive Analogue (77) | >25,000 | No effect |
Data is illustrative and based on findings for related N-benzyl compounds. nih.govresearchgate.net
Interaction with DNA and Other Biomolecules (In Vitro)
Spectroscopic and Computational Analysis of Ligand-Biomolecule Binding Sites and Modes
Currently, there is a lack of publicly available scientific literature detailing the specific spectroscopic and computational analyses of the interaction between N1-Benzyl-N4-phenylbut-2-enediamide and biological macromolecules. Such studies would be essential to elucidate the binding sites and modes, providing insight into the compound's potential mechanism of action. Typically, techniques such as UV-Vis absorption, fluorescence spectroscopy, and circular dichroism would be employed to observe changes in the spectral properties of biomolecules like DNA or proteins upon binding with the ligand. These experimental data, coupled with computational modeling and molecular docking studies, would offer a detailed view of the binding affinity, orientation, and the specific molecular interactions, such as hydrogen bonding or hydrophobic interactions, that stabilize the ligand-biomolecule complex.
Studies of Non-Covalent Interactions with Macromolecular Structures
Detailed research on the non-covalent interactions of N1-Benzyl-N4-phenylbut-2-enediamide with macromolecular structures has not been reported in the available scientific literature. Understanding these interactions is crucial for explaining the stability and specificity of the ligand-target complex. Non-covalent forces, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions, are fundamental to molecular recognition in biological systems. Future in vitro studies would be necessary to characterize these interactions, potentially utilizing techniques like isothermal titration calorimetry (ITC) to measure the thermodynamic parameters of binding, and nuclear magnetic resonance (NMR) spectroscopy to map the interaction surfaces at an atomic level.
Target Identification and Validation Approaches within Chemical Biology Frameworks
The specific molecular target(s) of N1-Benzyl-N4-phenylbut-2-enediamide have not yet been identified or validated within the published scientific literature. Target identification is a critical step in understanding the mechanism of action of a bioactive compound. nih.gov Chemical biology offers a range of strategies for this purpose, which can be broadly categorized into direct biochemical methods, genetic interaction approaches, and computational inference. nih.gov
Direct biochemical methods often involve affinity-based techniques where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. core.ac.uk Conversely, genetic approaches might involve screening for mutations that confer resistance or sensitivity to the compound, thereby implicating the mutated gene product as a potential target. nih.gov Computational methods can predict potential targets based on structural similarity to known ligands or by docking the compound into the binding sites of a library of protein structures. nih.gov Once a potential target is identified, validation studies are performed to confirm that the compound's biological activity is indeed mediated through this target. researchgate.net
In Vitro Studies of Antifungal Activities
While the broader class of diamide (B1670390) derivatives has been explored for various biological activities, specific in vitro antifungal studies for N1-Benzyl-N4-phenylbut-2-enediamide are not extensively documented in peer-reviewed journals. Antifungal activity is often assessed by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic fungal strains. chemistryjournal.netnih.gov These assays quantify the lowest concentration of a compound that prevents visible growth of a microorganism. chemistryjournal.net
For context, related chemical structures are often investigated for their potential to inhibit fungal growth. For instance, studies on other nitrogen-containing heterocyclic compounds have demonstrated antifungal properties, and their mechanisms are sometimes linked to the inhibition of essential fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis. mdpi.com Future research would be required to systematically evaluate the antifungal spectrum of N1-Benzyl-N4-phenylbut-2-enediamide and to elucidate its mechanism of antifungal action.
Advanced Chemical Biology Applications and Translational Research Directions
Development of N1-Benzyl-N4-phenylbut-2-enediamide as Chemical Probes for Cellular Systems
A chemical probe is a small molecule used to study and manipulate biological systems. The development of such a probe requires extensive research into its synthesis, selectivity, and mechanism of action within a cellular context. There is currently no information available on the use or development of N1-benzyl-N4-phenylbut-2-enediamide for this purpose.
Integration with Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening involves testing compounds in cell-based or organism-based models to identify molecules that produce a desired phenotypic change. nih.gov This approach is a powerful tool in drug discovery. nih.gov Following a successful phenotypic screen, target deconvolution is the process of identifying the specific molecular target(s) of the active compound. nih.gov Without any studies involving N1-benzyl-N4-phenylbut-2-enediamide in phenotypic screens, there is no data on its potential biological effects or the cellular targets it may interact with.
Exploring N1-Benzyl-N4-phenylbut-2-enediamide as a Versatile Scaffold for Novel Bioactive Modulators
A chemical scaffold forms the core structure of a molecule, which can be modified to create a library of related compounds with diverse biological activities. The potential of N1-benzyl-N4-phenylbut-2-enediamide as a scaffold for developing new bioactive modulators has not been investigated.
Interdisciplinary Research with Structural Biology for Co-crystal Structure Analysis
Structural biology techniques, such as X-ray crystallography, are used to determine the three-dimensional structure of molecules and their interactions with biological targets. Co-crystal structure analysis of a compound bound to its target protein can provide crucial insights for drug design and optimization. No such structural studies have been published for N1-benzyl-N4-phenylbut-2-enediamide.
Conclusion and Future Research Perspectives on N1 Benzyl N4 Phenylbut 2 Enediamide
Summary of Key Findings and Contributions to Chemical Science and Chemical Biology
The primary contribution of research into N1-Benzyl-N4-phenylbut-2-enediamide to date has been in the field of antifungal drug discovery. A key study detailed the synthesis of a series of butenediamide analogues, including (2E)-N-Benzyl-N'-phenylbut-2-enediamide, and evaluated their activity against various Candida species. researchgate.net
The synthesis of these compounds was achieved through a nucleophilic substitution reaction involving aromatic amines and benzylamines with maleic anhydride (B1165640). researchgate.net This straightforward synthetic route provides a foundation for the generation of a diverse library of butenediamide derivatives for further biological screening.
The antifungal activity of these compounds is a significant finding. Specifically, the butenediamide scaffold has been identified as a promising pharmacophore for the development of new agents to combat fungal infections. researchgate.net Molecules containing an amide functionality have a well-established role in medicine and pharmacology, with applications as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net The investigation into N1-Benzyl-N4-phenylbut-2-enediamide and its analogs adds to this important class of compounds.
Table 1: Antifungal Activity of a Representative Butenediamide Analog
| Fungal Strain | MIC (µM) |
| Candida albicans | 20.2 - 80.6 |
| Candida parapsilosis | 20.2 - 80.6 |
| Candida krusei | 161.2 - 178.5 |
Data extracted from a study on butenediamide analogues, demonstrating the potential of this chemical class. researchgate.net
Identification of Knowledge Gaps and Unexplored Research Avenues for Butenediamides
Despite the promising antifungal activity, significant knowledge gaps exist regarding N1-Benzyl-N4-phenylbut-2-enediamide and the broader butenediamide class. A primary unknown is the precise mechanism of action by which these compounds exert their antifungal effects. nih.govfrontiersin.org While it is known that many antifungal agents target the fungal cell membrane or cell wall, the specific molecular target of butenediamides has yet to be elucidated. nih.gov
Furthermore, the structure-activity relationships (SAR) for this class of compounds are not fully understood. While initial studies have provided some insights, a systematic exploration of how different substituents on the benzyl (B1604629) and phenyl rings affect antifungal potency and spectrum is needed.
The biological activity of butenediamides beyond their antifungal effects is another major unexplored area. Given the diverse biological roles of amide-containing molecules, it is plausible that butenediamides could exhibit other therapeutic properties, such as anticancer, anti-inflammatory, or antibacterial activities. researchgate.net
Future Directions in Synthetic Innovation and Methodological Development
Future synthetic efforts should focus on the creation of more diverse and complex butenediamide libraries. This could involve the use of combinatorial chemistry approaches to rapidly generate a large number of analogs for high-throughput screening.
Methodological advancements could include the development of more efficient and stereoselective synthetic routes. The geometry of the butenediamide backbone (E/Z isomerism) may play a crucial role in biological activity, and methods to control this aspect of the molecular structure would be highly valuable.
The exploration of novel synthetic strategies, such as multicomponent reactions, could also streamline the synthesis of butenediamide derivatives and allow for the introduction of greater molecular diversity.
Expanding the Scope of Biological Targets and Elucidating Deeper Mechanistic Understanding
A critical future direction is the identification of the specific biological targets of N1-Benzyl-N4-phenylbut-2-enediamide and its analogs. Techniques such as affinity chromatography, proteomics, and genetic screening in model organisms like Saccharomyces cerevisiae could be employed to pinpoint the molecular machinery with which these compounds interact. frontiersin.org
Elucidating the mechanism of action will be crucial for optimizing the therapeutic potential of butenediamides and for understanding potential mechanisms of resistance. nih.govfrontiersin.org Studies could investigate whether these compounds disrupt cell wall integrity, interfere with ergosterol (B1671047) biosynthesis, or inhibit essential fungal enzymes. nih.gov
Beyond antifungal activity, future research should screen butenediamide libraries against a wider range of biological targets. This could include cancer cell lines, inflammatory pathway components, and various bacterial strains to uncover new therapeutic applications for this versatile scaffold.
Synergistic Approaches Combining Advanced Computational and Experimental Strategies for Drug Discovery Lead Optimization
The integration of computational and experimental approaches will be paramount for the efficient development of butenediamide-based drug candidates. nih.gov Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be used to predict the activity of virtual compounds and to guide the design of more potent and selective analogs. nih.gov
Table 2: Potential Synergistic Research Strategies
| Strategy | Description | Potential Impact |
| Virtual Screening | In silico screening of large compound libraries against potential fungal protein targets. | Rapid identification of novel butenediamide scaffolds with predicted binding affinity. |
| Molecular Docking | Predicting the binding mode of N | Understanding key molecular interactions and guiding the design of optimized inhibitors. nih.gov |
| ADMET Prediction | Computational prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new butenediamide derivatives. | Early identification of compounds with favorable pharmacokinetic profiles, reducing late-stage attrition in drug development. nih.gov |
| Synergy Studies | Investigating the combination of butenediamides with existing antifungal drugs. | Potential to overcome drug resistance and enhance therapeutic efficacy. nih.govnih.govscienceopen.com |
Experimental validation of computational predictions through synthesis and biological testing will create a powerful iterative cycle for lead optimization. This synergistic approach will accelerate the discovery process and increase the likelihood of developing clinically viable drugs from the promising butenediamide class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
